5-(Trifluoromethyl)isoquinolin-1-ol 5-(Trifluoromethyl)isoquinolin-1-ol
Brand Name: Vulcanchem
CAS No.: 630423-22-2
VCID: VC8128309
InChI: InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
SMILES: C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol

5-(Trifluoromethyl)isoquinolin-1-ol

CAS No.: 630423-22-2

Cat. No.: VC8128309

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)isoquinolin-1-ol - 630423-22-2

Specification

CAS No. 630423-22-2
Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
IUPAC Name 5-(trifluoromethyl)-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
Standard InChI Key MBNVRTOZZFEJKS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F
Canonical SMILES C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with nitrogen at position 2. In 5-(trifluoromethyl)isoquinolin-1-ol, the trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, while the hydroxyl group at position 1 enhances polarity. This configuration influences reactivity, solubility, and intermolecular interactions.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight213.16 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (calculated)

The absence of empirical data for density and boiling point highlights gaps in current characterization efforts. Theoretical calculations suggest moderate lipophilicity, making the compound suitable for organic solvent-based reactions.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 5-(trifluoromethyl)isoquinolin-1-ol typically involves modifying preexisting isoquinoline frameworks. A generalized approach includes:

  • Functionalization: Introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

  • Hydroxylation: Oxidizing or hydrolyzing a precursor to install the hydroxyl group at position 1.

Notably, a patented method for synthesizing 5-trifluoromethyl-1-indanone (a structurally related compound) employs Knoevenagel condensation, hydrogenation, and intramolecular Friedel-Crafts acylation . While this route targets a different scaffold, its use of trifluoromethyl benzaldehyde as a starting material and trifluoromethanesulfonic acid as a cyclization agent offers insights into optimizing analogous reactions for isoquinoline derivatives .

Reaction Optimization

Critical parameters for synthesis include:

  • Catalysts: Pyridine or piperidine in condensation steps; palladium/carbon for hydrogenation .

  • Temperature: Ranging from -20°C (for cyclization) to 100°C (for condensation) .

  • Purification: Column chromatography and recrystallization ensure >95% purity, as verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Applications and Future Directions

Pharmaceutical Development

The trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., celecoxib, sitagliptin) positions this compound as a candidate for medicinal chemistry optimization. Potential targets include inflammatory mediators or antimicrobial enzymes.

Material Science

Electron-deficient aromatic systems like 5-(trifluoromethyl)isoquinolin-1-ol could serve as ligands in catalytic complexes or monomers in high-performance polymers.

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